molecular formula C15H18N2O4S2 B2594390 (Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 1164467-52-0

(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2594390
CAS No.: 1164467-52-0
M. Wt: 354.44
InChI Key: BBSFZMDBGDKYHQ-NXVVXOECSA-N
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Description

The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur and a nitrogen atom. The compound also contains methoxy (OCH3) and ethanethioate (C2H5OS) groups, which are common in organic chemistry .


Molecular Structure Analysis

The presence of the benzo[d]thiazole core, along with the methoxy and ethanethioate groups, would likely have significant effects on the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzo[d]thiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles .


Physical and Chemical Properties Analysis

Based on the structure, we can predict that the compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the rigid, planar benzo[d]thiazole core .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of complex thiazole derivatives involves various chemical reactions to introduce functional groups, manipulate molecular structure, or study the properties of these compounds. For example, one study focuses on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds are synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, demonstrating the versatility of thiazole compounds in organic synthesis and their potential in developing pharmacologically active molecules (H. M. Mohamed, 2014).

Physical and Chemical Properties

Understanding the solubility of thiazole derivatives is essential for their application in drug formulation and materials science. A study on the solubilities of similar compounds in various solvents provides valuable data for predicting the behavior of these molecules in different environments, which is crucial for their application in pharmaceuticals and organic electronics (Z. Song, Yixin Qu, Shui Wang, 2010).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

Benzo[d]thiazoles are a topic of ongoing research due to their wide range of biological activities. Future research may focus on exploring the potential biological activities of this compound and developing efficient methods for its synthesis .

Properties

IUPAC Name

S-[2-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-10(18)22-9-14(19)16-15-17(6-7-20-2)12-5-4-11(21-3)8-13(12)23-15/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSFZMDBGDKYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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